REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([NH2:10])[CH:3]=1.Cl[CH2:12][CH:13]=O>O1CCOCC1>[ClH:1].[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]2[CH:12]=[CH:13][N:10]=[C:4]2[CH:3]=1 |f:3.4|
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Name
|
|
Quantity
|
25.17 g
|
Type
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reactant
|
Smiles
|
ClC1=CC(=NC(=N1)SC)N
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Name
|
|
Quantity
|
27.73 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
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|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled in an ice bath
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
the solids washed with dioxane
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Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=2N(C(=N1)SC)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 101.7 mmol | |
AMOUNT: MASS | 24.01 g | |
YIELD: PERCENTYIELD | 70.96% | |
YIELD: CALCULATEDPERCENTYIELD | 141.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |